molecular formula C16H19N3O3 B2855107 Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate CAS No. 1024061-54-8

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2855107
CAS No.: 1024061-54-8
M. Wt: 301.346
InChI Key: KDGJKNKKDNHUNC-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a piperazine ring, which is often found in compounds with therapeutic potential.

Mechanism of Action

Target of Action

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a complex molecule that contains an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of 1H-indole-2-carboxylic acid with piperazine and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can be compared with other indole derivatives and piperazine-containing compounds:

    Similar Compounds: Indole-3-acetic acid, 1-(2,3-dihydro-1H-indol-3-yl)-ethanone, and N-(4-(1H-indol-3-yl)butyl)piperazine.

    Uniqueness: The combination of the indole moiety and the piperazine ring in this compound provides a unique structural framework that can interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)14-11-12-5-3-4-6-13(12)17-14/h3-6,11,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGJKNKKDNHUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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